molecular formula C11H22N2O3 B180151 tert-Butyl methyl(morpholin-2-ylmethyl)carbamate CAS No. 185692-04-0

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

Cat. No. B180151
M. Wt: 230.3 g/mol
InChI Key: NWUVCNHMCLDAOF-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” is a chemical compound with the formula C₁₁H₂₂N₂O₃ . It is also known by other names such as “tert-Butyl morpholin-2-ylmethylcarbamate” and "tert-butyl 2-morpholinylmethylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” can be represented by the InChI code: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” has a molecular weight of 230.31 g/mol . It is recommended to be stored at room temperature .

Scientific Research Applications

Safety-Catch Nitrogen Protecting Group

The compound is used in the development of novel safety-catch amine protection groups. For instance, the 9-(4-bromophenyl)-9-fluorenyl group, a relatively acid-stable protecting group, can be activated by palladium-catalyzed cross-coupling with morpholine, demonstrating the compound's utility in complex organic synthesis processes (Surprenant & Lubell, 2006).

Organic Synthesis Applications

The compound plays a role in the preparation and Diels-Alder reactions of various organic molecules, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its application in facilitating key organic reactions and in the synthesis of complex organic structures (Padwa, Brodney, & Lynch, 2003).

Deprotection of tert-Butyl Carbamates

It is used in the deprotection of tert-butyl carbamates and esters, where aqueous phosphoric acid is employed as an effective and environmentally benign reagent. This application is important for the mild and selective removal of protective groups in the synthesis of various organic compounds (Li et al., 2006).

Synthesis of Morpholine Derivatives

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is instrumental in the synthesis of morpholine derivatives, particularly in processes involving electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Catalysis in Alcohol Oxidation

It has also been implicated in the study of alcohol oxidation reactions where copper(II) complexes with different Schiff-base ligands, including morpholine derivatives, are used as catalysts. These studies demonstrate the compound's relevance in catalytic processes and organic transformations (Bhattacharjee et al., 2017).

Crystal Structure Analysis

Research involving crystal structure analysis of morpholine complexes, such as the p-tert-butylcalix[8]arene – N-methyl-morpholine complex, provides insights into the molecular interactions and structural properties of these compounds. This is crucial for understanding the behavior of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in various chemical contexts (Mecca et al., 2009).

Neuroprotective Effects in Alzheimer's Disease

The compound's derivatives, particularly those involving morpholine, have been studied for their neuroprotective properties and potential benefits in treating Alzheimer's disease. This highlights its significance in medicinal chemistry and pharmaceutical research (Hoffmann et al., 2019).

Corrosion Inhibition

Organic compounds based on tert-butyl methyl(morpholin-2-ylmethyl)carbamate have been evaluated as corrosion inhibitors, demonstrating its applicability in material science and industrial applications (Faydy et al., 2019).

Safety And Hazards

“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVCNHMCLDAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

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